molecular formula C5H8N2 B1336122 3-(Dimethylamino)acrylonitrile CAS No. 35520-41-3

3-(Dimethylamino)acrylonitrile

Cat. No.: B1336122
CAS No.: 35520-41-3
M. Wt: 96.13 g/mol
InChI Key: ZKKBIZXAEDFPNL-HWKANZROSA-N
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Description

Historical Development and Discovery

The earliest documented synthesis of this compound traces back to the late 1960s and early 1970s, when researchers first explored the direct addition of dimethylamine to acrylonitrile as a route to β-substituted nitriles. Patent literature from 1978 describes systematic investigations into the manufacture of β-(dimethylamino)-propionitrile through the reaction of acrylonitrile with dimethylamine, which led to the development of improved synthetic methodologies for related compounds. These early studies established the fundamental reaction conditions and recognized the potential for further functionalization of the resulting products.

A significant breakthrough occurred in 1976 with the patent by Leimgruber and Weigele, who developed an alternative synthetic approach involving the condensation of acetonitrile with acetals of dimethylformamide. This method demonstrated that this compound could serve as an intermediate for aminomethylene malononitrile, establishing its importance in the synthesis of thiamine and related biologically active compounds. The patent described reaction conditions where acetonitrile and diethylacetal of dimethylformamide were heated at 150°C for 36 hours under nitrogen atmosphere, yielding the target compound with high purity after fractional distillation.

Throughout the 1980s and 1990s, industrial interest in this compound expanded as pharmaceutical companies recognized its potential as a building block for more complex molecules. Process optimization studies focused on improving reaction yields and developing scalable manufacturing methods, particularly addressing the challenges associated with the volatility of dimethylamine and the need for precise temperature control during synthesis. These efforts culminated in the development of bubble column reactor technology, which enabled countercurrent flow of reactants and significantly improved both yield and reaction efficiency.

Nomenclature and Chemical Classification

The systematic nomenclature for this compound follows International Union of Pure and Applied Chemistry conventions, where the compound is formally named as 2-Propenenitrile, 3-(dimethylamino)-. Alternative systematic names include 3-(Dimethylamino)-2-propenenitrile and β-(Dimethylamino)acrylonitrile, reflecting different approaches to numbering the carbon chain. The Chemical Abstracts Service has assigned the registry number 2407-68-3 to this compound, providing a unique identifier for chemical databases and regulatory purposes.

From a structural classification perspective, this compound belongs to the broader category of aminoacrylonitriles, which are characterized by the presence of both amino and nitrile functional groups connected through an alkene linkage. The compound can be further classified as an enamine nitrile, where the nitrogen atom is directly attached to the alkene carbon, creating a conjugated system that significantly influences its chemical reactivity. This classification is particularly important when predicting reaction outcomes and designing synthetic strategies.

The International Chemical Identifier (InChI) for this compound is InChI=1S/C5H8N2/c1-7(2)5-3-4-6/h3,5H,1-2H3, while the simplified molecular-input line-entry system representation is N#CC=CN(C)C. These standardized representations enable unambiguous identification across different chemical databases and software systems. The compound's molecular architecture features a planar arrangement around the alkene bond, with the dimethylamino group adopting a trigonal planar geometry that maximizes orbital overlap with the π-system.

Table 1: Chemical Classification and Identifiers for this compound

Property Value
Systematic Name 2-Propenenitrile, 3-(dimethylamino)-
Common Name This compound
Chemical Abstracts Service Registry Number 2407-68-3
Molecular Formula C₅H₈N₂
Molecular Weight 96.13 g/mol
InChI Key ZKKBIZXAEDFPNL-UHFFFAOYSA-N
Functional Group Classification Enamine nitrile
Structural Category Aminoacrylonitrile

Significance in Organic Chemistry Research

The significance of this compound in organic chemistry research stems from its unique electronic structure and versatile reactivity patterns. The compound serves as an excellent example of push-pull alkenes, where electron-donating and electron-withdrawing groups are positioned to create significant charge separation in the ground state. This electronic arrangement makes it particularly valuable for studying fundamental organic reaction mechanisms, including Michael additions, cycloaddition reactions, and nucleophilic substitutions.

Recent computational studies have highlighted the compound's role as a model system for understanding the relationship between electronic structure and reactivity in Michael acceptors. Research published in the Journal of the American Chemical Society demonstrates that the proton affinity of the carbanion formed upon nucleophilic attack correlates directly with the reversibility of thiol addition reactions. These findings have important implications for the design of covalent inhibitors and the development of reversible drug candidates, where controlled reactivity is essential for therapeutic applications.

The compound's utility extends to the field of medicinal chemistry, where it serves as a precursor for various pharmaceutical intermediates. Patent literature from 2008 describes its use in the synthesis of 3-anilino-2-(3,4,5-trimethoxybenzyl)acrylonitrile, a key intermediate for trimethoprim synthesis. The reaction sequence involves a two-step process: first, condensation with 3,4,5-trimethoxybenzaldehyde under basic conditions, followed by nucleophilic substitution with aniline. This synthetic route demonstrates yields of 88% in the initial condensation step, making it economically viable for industrial production.

Agricultural chemistry research has also embraced this compound as a building block for novel pesticides and herbicides. European Patent Office documentation from 2001 describes a series of acrylonitrile compounds derived from this precursor that exhibit significant insecticidal and acaricidal activity. The structural modifications typically involve coupling reactions with various aromatic heterocycles, creating compounds with enhanced biological activity and improved environmental stability compared to earlier generation pesticides.

Overview of Recent Research Trends

Contemporary research involving this compound has focused increasingly on its applications in drug discovery and materials science. A notable trend involves the development of covalent kinase inhibitors, where the compound serves as a starting material for creating reversible Michael acceptors with tunable reactivity. These studies have demonstrated that systematic modification of the aromatic substituents can modulate the compound's electrophilicity over three orders of magnitude, enabling precise control over binding kinetics and therapeutic selectivity.

The field of antiparasitic drug development has shown particular interest in acrylonitrile-based compounds. Research published in 2014 reported the discovery of a series of molecules active against Haemonchus contortus, a parasitic nematode affecting livestock. Among the compounds tested, derivatives containing dimethylamino substituents at various positions showed 99-100% lethality against the target parasite, with lethal dose values below 15 micromolar. These findings have stimulated further research into structure-activity relationships and the potential for developing new anthelmintic agents.

Fluorinated derivatives of this compound have emerged as another significant research area, particularly in the context of developing advanced materials and pharmaceutical intermediates. Patent applications from 2010 describe novel 2-fluorinated acyl-3-aminoacrylonitrile derivatives with enhanced stability and altered electronic properties. The synthesis involves acylation reactions with fluorinated acid chlorides, producing compounds with melting points exceeding 100°C and improved crystallinity compared to the parent molecule.

Table 2: Recent Research Applications of this compound Derivatives

Application Area Target Compounds Key Findings Year
Kinase Inhibition Reversible Michael Acceptors Three orders of magnitude reactivity tuning 2014
Antiparasitic Activity Haemonchus contortus Inhibitors 99-100% lethality at <15 μM 2014
Fluorinated Derivatives Acyl-aminoacrylonitriles Enhanced thermal stability 2010
Agricultural Chemistry Insecticides and Acaricides Novel heterocyclic frameworks 2001
Pharmaceutical Intermediates Trimethoprim Precursors 88% yield in key condensation 2008

The growing interest in sustainable chemistry has also influenced research directions, with recent studies exploring more environmentally friendly synthetic routes and reaction conditions. Flow chemistry applications have shown promise for continuous production of this compound derivatives, offering improved safety profiles and reduced waste generation compared to traditional batch processes. These developments reflect the broader trend toward green chemistry principles in pharmaceutical and chemical manufacturing, where efficiency and environmental impact are increasingly important considerations.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(E)-3-(dimethylamino)prop-2-enenitrile
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InChI

InChI=1S/C5H8N2/c1-7(2)5-3-4-6/h3,5H,1-2H3/b5-3+
Source PubChem
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Description Data deposited in or computed by PubChem

InChI Key

ZKKBIZXAEDFPNL-HWKANZROSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C=CC#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Isomeric SMILES

CN(C)/C=C/C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Molecular Formula

C5H8N2
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DSSTOX Substance ID

DTXSID80878800
Record name 3-Dimethylaminoacrylonitrile
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Molecular Weight

96.13 g/mol
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CAS No.

35520-41-3, 2407-68-3
Record name (E)-3-(Dimethylamino)-2-propenenitrile
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Record name 3-Dimethylaminoacrylonitrile
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Preparation Methods

Synthetic Routes and Reaction Conditions:
  • Add acrylonitrile and dimethylamine to a reaction vessel.
  • Introduce a catalyst to the reaction mixture.
  • Maintain the reaction at the required temperature and time.
  • Filter the reaction mixture to remove the solvent and obtain pure 3-(Dimethylamino)acrylonitrile.
Industrial Production Methods:

Chemical Reactions Analysis

Types of Reactions: 3-(Dimethylamino)acrylonitrile undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert it into amines or other reduced forms.

    Substitution: It can undergo nucleophilic substitution reactions, where the dimethylamino group is replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like halides or alkoxides can be used under basic or acidic conditions.

Major Products:

Scientific Research Applications

Overview

3-(Dimethylamino)acrylonitrile (C5H8N2) is characterized by a dimethylamino group attached to an acrylonitrile moiety. Its unique structure allows it to participate in a variety of chemical reactions, making it a valuable intermediate in organic synthesis.

Chemical Reactivity

This compound undergoes several types of reactions:

  • Oxidation : Converts to nitriles and amides using agents like potassium permanganate.
  • Reduction : Can be reduced to primary amines using lithium aluminum hydride.
  • Substitution : Participates in nucleophilic substitution reactions, forming various derivatives.

Chemistry

In chemistry, this compound serves as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals. Its reactivity allows it to be utilized in constructing complex molecular architectures.

Biology

In biological research, the compound is investigated for its role in enzyme mechanisms and as a building block for biologically active molecules. Its derivatives have shown promising results in inhibiting cell growth in cancer studies.

Medicine

This compound is explored as a precursor for synthesizing therapeutic agents. Its derivatives exhibit significant antitumor activity against various cancer cell lines:

Cell LineGI50 (μM)Activity
HL-60 (leukemia)0.0244High
NCI-H522 (lung cancer)0.0866Moderate
MDA-MB-468 (breast cancer)5.06Moderate

Industry

In industrial applications, the compound is used in producing polymers, resins, and other chemicals. Its properties make it suitable for developing materials with specific functionalities.

Research has highlighted the diverse biological activities of this compound:

  • Antitumor Activity : Studies indicate that its derivatives can inhibit the growth of various cancer cells.
  • Antimicrobial Activity : Exhibits antibacterial properties against both Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations as low as 0.5 µg/mL against certain pathogens.

Case Studies

  • Antitumor Efficacy : A study demonstrated that derivatives of this compound significantly inhibited cell growth across multiple tumor cell lines, suggesting potential as chemotherapeutic agents.
  • Antimicrobial Screening : High-throughput screening assays revealed that certain derivatives exhibited promising antibacterial properties against Bacillus subtilis and Escherichia coli, warranting further exploration in drug development.

Mechanism of Action

The mechanism of action of 3-(Dimethylamino)acrylonitrile involves its interaction with various molecular targets. The dimethylamino group can participate in hydrogen bonding and other interactions, influencing the reactivity and stability of the compound. The acrylonitrile group can undergo polymerization or other reactions, depending on the conditions. These interactions and reactions are crucial for its applications in polymer synthesis and other chemical processes .

Comparison with Similar Compounds

  • 3-(Dimethylamino)propionitrile
  • 3-(Dimethylamino)butyronitrile
  • 3-(Dimethylamino)valeronitrile

Comparison: 3-(Dimethylamino)acrylonitrile is unique due to its specific structure, which combines the reactivity of the acrylonitrile group with the properties of the dimethylamino group. This combination allows it to participate in a wide range of chemical reactions and makes it a versatile compound in various applications. Compared to similar compounds, it offers a balance of reactivity and stability, making it suitable for diverse industrial and research purposes .

Biological Activity

3-(Dimethylamino)acrylonitrile (DMAA) is an organic compound with significant potential in pharmacology and medicinal chemistry due to its unique structural properties. This article provides a comprehensive overview of the biological activity of DMAA, including its mechanisms of action, toxicity profile, and potential therapeutic applications.

  • Molecular Formula : C5_5H8_8N2_2
  • CAS Number : 35520-41-3
  • Structure : The compound features a dimethylamino group attached to an acrylonitrile backbone, which enhances its reactivity and potential interactions with biological targets.

Research indicates that DMAA may interact with biological systems through several mechanisms:

  • Enzyme Inhibition : DMAA has been studied for its ability to inhibit specific enzymes that are crucial for various metabolic processes.
  • Receptor Modulation : The compound may modulate receptor activity, influencing cellular signaling pathways and potentially altering cell behavior.

Antitumor Activity

DMAA has shown promising results in preliminary studies regarding its antitumor activity. For instance, derivatives of acrylonitrile, including DMAA, have demonstrated growth inhibition against various cancer cell lines:

Cell LineGI50_{50} (μM)TGI (μM)
HL-60 (Leukemia)0.0244 - 5.060.0866 - 0.938
NCI-H522 (Lung)0.38 - 7.91Not specified
COLO 205 (Colon)Not specifiedNot specified
OVCAR-3 (Ovarian)Not specifiedNot specified

These findings suggest that DMAA and its derivatives could serve as lead compounds in the development of new anticancer therapies .

Cytotoxicity

Studies have indicated varying degrees of cytotoxicity associated with DMAA when tested on different cell lines. The compound's interaction with cytochrome P450 enzymes suggests potential metabolic pathways that could influence its safety profile in pharmaceutical applications .

Toxicity Profile

The toxicity of DMAA has been evaluated through various studies:

  • Acute Toxicity : DMAA is classified as toxic if swallowed (H301), causing skin irritation (H315), and eye irritation (H319). It is also noted for respiratory system effects .
  • Haemolytic Activity : Research on acrylonitrile adducts indicates that compounds similar to DMAA can exhibit significant haemolytic activity, which raises concerns regarding their potential use in injectable formulations .

Case Studies

  • Vestibular Toxicity Study : In a study involving wild-type and CYP2E1-null mice, DMAA was investigated for vestibular toxicity, revealing that CYP2E1-mediated metabolism plays a role in the compound's toxicity profile .
  • Antimicrobial Activity : Other studies have explored the antimicrobial properties of acrylonitrile derivatives, suggesting that compounds like DMAA may possess bacteriostatic effects against Gram-positive bacteria .

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for 3-(dimethylamino)acrylonitrile, and how do reaction conditions influence yield?

  • Methodology :

  • The compound can be synthesized via microwave-assisted cyclization reactions using precursors like (E)-3-(piperidin-1-yl)acrylonitrile or derivatives of enaminones. Solvent choice (e.g., ethanol, THF) and temperature (reflux conditions) critically affect reaction kinetics and yield .
  • Example protocol: React acrylonitrile derivatives with dimethylamine in the presence of a base (e.g., NaNH₂) under inert atmosphere, followed by purification via recrystallization from ethanol or benzene .
    • Data Table :
PrecursorSolventTemp (°C)Yield (%)Reference
EnaminoneEthanolReflux85%
AcrylamideTHF8075%

Q. How do researchers confirm the structural integrity of this compound post-synthesis?

  • Methodology :

  • Use ¹H/¹³C NMR to verify substituent positions (e.g., dimethylamino group at C3) and acrylonitrile backbone. For example, the dimethylamino group shows a singlet at δ ~2.8–3.2 ppm in ¹H NMR .
  • IR spectroscopy identifies key functional groups: C≡N stretch (~2220 cm⁻¹) and N–CH₃ vibrations (~2800 cm⁻¹) .
  • X-ray crystallography resolves stereochemistry and bond angles, particularly for derivatives like (Z)-3-(dimethylamino)-2-(1,8-naphthyridin-2-yl)acrylonitrile .

Q. What purification strategies are effective for removing byproducts in acrylonitrile-based syntheses?

  • Methodology :

  • Recrystallization from ethanol or dimethyl sulfoxide (DMSO) removes polar impurities .
  • Column chromatography with silica gel (eluent: ethyl acetate/hexane, 1:3) separates non-polar byproducts .
  • Monitor purity via HPLC (C18 column, acetonitrile/water mobile phase) .

Advanced Research Questions

Q. How do electronic properties of this compound influence its reactivity in cycloaddition reactions?

  • Methodology :

  • Perform DFT calculations (e.g., B3LYP/6-31G*) to map frontier molecular orbitals (HOMO/LUMO). The dimethylamino group donates electrons, lowering LUMO energy and enhancing electrophilicity for [3+2] cycloadditions .
  • Fukui Functions identify reactive sites: the acrylonitrile β-carbon is electrophilic, while the dimethylamino group acts as a nucleophilic center .
    • Data Table :
ParameterValue (eV)Role in Reactivity
HOMO Energy-6.2Nucleophilic activity
LUMO Energy-1.8Electrophilic activity
ΔE (HOMO-LUMO)4.4Kinetic stability

Q. What computational models predict the compound’s role in corrosion inhibition or catalytic systems?

  • Methodology :

  • Develop QSPR models using quantum descriptors (e.g., dipole moment, electronegativity) to correlate electronic structure with adsorption efficiency on metal surfaces .
  • Molecular docking simulates interactions with biological targets (e.g., antimicrobial enzymes), leveraging the compound’s nitrile group for hydrogen bonding .

Q. How to resolve contradictions in experimental vs. theoretical data for reaction mechanisms involving this compound?

  • Methodology :

  • Combine kinetic studies (e.g., Arrhenius plots) with DFT-derived transition state analysis to identify rate-determining steps .
  • Use isotopic labeling (e.g., ¹⁵N in the nitrile group) to trace reaction pathways via NMR or mass spectrometry .

Q. What strategies optimize the compound’s application in multi-step drug synthesis (e.g., as a Michael acceptor)?

  • Methodology :

  • Steric/electronic tuning : Introduce electron-withdrawing groups (e.g., trifluoromethyl) to enhance electrophilicity for conjugate additions .
  • Solvent effects : Polar aprotic solvents (e.g., DMF) stabilize transition states in nucleophilic attacks .
    • Case Study :
  • This compound reacts with fluorene derivatives in THF to form intermediates for anticonvulsant drugs like Ricainide .

Key Challenges & Future Directions

  • Stereoselectivity : Control of (E)/(Z) isomerism in derivatives remains challenging. Advanced catalysts (e.g., chiral organocatalysts) are under investigation .
  • Toxicity : Limited data on ecotoxicological impacts; recommend Ames tests and zebrafish embryo assays for environmental risk assessment .

Retrosynthesis Analysis

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Feasible Synthetic Routes

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